(S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC13765147
Molecular Formula: C11H15NO3S
Molecular Weight: 241.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO3S |
|---|---|
| Molecular Weight | 241.31 g/mol |
| IUPAC Name | [(3S)-pyrrolidin-3-yl] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(13,14)15-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3/t10-/m0/s1 |
| Standard InChI Key | OFXGEDZSEKJBCH-JTQLQIEISA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCNC2 |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCNC2 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCNC2 |
Introduction
(S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate is a chemical compound belonging to the sulfonate class, specifically derived from pyrrolidine. It features a pyrrolidine ring and a 4-methylbenzenesulfonate group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is recognized by its CAS number, 99520-84-0, and has a molecular formula of C11H15NO3S .
Synthesis and Reactivity
The synthesis of (S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate typically involves the reaction of (S)-pyrrolidine with 4-methylbenzenesulfonyl chloride. This process can achieve yields up to 88% with a favorable diastereomeric ratio, reflecting the stereoselectivity of the synthesis.
The compound is reactive as an electrophile due to the sulfonate group, allowing it to undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols. This reactivity makes it useful for synthesizing complex nitrogen-containing compounds, which are often biologically active.
Applications and Potential Uses
(S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate has potential applications in medicinal chemistry and organic synthesis. Its ability to participate in various chemical reactions makes it a versatile intermediate for synthesizing biologically active compounds.
Potential Biological Activities
While the precise biological activity of (S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate requires further investigation, compounds with similar structures have been studied for their biological activities. These studies suggest potential therapeutic applications, although detailed pharmacological studies are needed to determine its safety profile and efficacy.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with (S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (1-Methylpyrrolidin-3-yl) 4-methylbenzenesulfonate | Contains a methyl group on pyrrolidine | May exhibit different biological activities due to methyl substitution |
| (1-Benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate | Benzyl group substitution | Potentially enhanced lipophilicity affecting bioavailability |
| (R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonate | Fluorophenyl substitution | May demonstrate different pharmacokinetics due to fluorine atom |
These compounds are significant for comparative studies to understand structure-activity relationships and guide future research directions.
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